Tenalisib R Enantiomer

准备方法

合成路线和反应条件

RP6530 R 对映体的合成涉及多个步骤,从市售的起始原料开始反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .

工业生产方法

RP6530 R 对映体的工业生产遵循类似的合成路线,但规模更大以满足商业需求。 该过程涉及优化反应条件、纯化步骤和质量控制措施,以确保一致性并符合监管标准 .

化学反应分析

反应类型

RP6530 R 对映体会经历各种化学反应,包括:

氧化: 涉及添加氧或去除氢。

还原: 涉及添加氢或去除氧。

取代: 涉及用另一个官能团取代一个官能团.

常见试剂和条件

这些反应中常用的试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和各种催化剂(例如负载在碳上的钯)。 这些反应通常在受控的温度和压力下进行,以确保最佳结果 .

主要形成的产物

科学研究应用

RP6530 R 对映体在科学研究中具有广泛的应用,包括:

作用机制

RP6530 R 对映体通过选择性抑制磷脂酰肌醇 3 激酶的 delta 和 gamma 亚型发挥作用。 这种抑制破坏了磷脂酰肌醇 3 激酶-AKT 信号通路,导致细胞增殖减少、凋亡增加以及肿瘤微环境的调节 . 该化合物还影响参与免疫调节和炎症的各种分子靶标和途径 .

相似化合物的比较

类似化合物

独特性

RP6530 R 对映体的独特之处在于它对磷脂酰肌醇 3 激酶的 delta 和 gamma 亚型具有高度特异性和效力。 这种双重抑制提供了更广泛的治疗效果,并可能降低与单一亚型抑制剂相比发生耐药的可能性 .

生物活性

Tenalisib, also known as RP6530, is a selective dual inhibitor of phosphoinositide-3-kinases (PI3K) δ and γ. It has garnered attention for its potential therapeutic applications in hematologic malignancies, particularly in peripheral T-cell lymphomas (PTCL) and cutaneous T-cell lymphomas (CTCL). This article delves into the biological activity of the R enantiomer of Tenalisib, summarizing key research findings, pharmacokinetics, efficacy, and safety profiles.

Tenalisib exerts its effects by selectively inhibiting the PI3K pathways that are crucial for cell proliferation and survival in various cancers. The dual inhibition of PI3K δ and γ leads to a reduction in tumor cell growth and enhances apoptosis in malignant cells. This mechanism is particularly relevant in T-cell malignancies where these pathways are often dysregulated.

Pharmacokinetics

The pharmacokinetic profile of Tenalisib has been characterized through various clinical studies. Notably:

- Absorption : Tenalisib demonstrates rapid absorption with dose-dependent increases in maximum plasma concentration () and area under the curve () values up to 400 mg doses .

- Metabolism : It is metabolized primarily via CYP3A4, with its metabolite IN0385 showing higher plasma exposure compared to the parent compound .

- Elimination : The elimination kinetics appear to be similar for both Tenalisib and IN0385, indicating a predictable pharmacokinetic behavior that supports its use in combination therapies .

Efficacy

Clinical studies have reported on the efficacy of Tenalisib, particularly in combination with other agents like romidepsin:

- Response Rates : In a phase I/II study involving patients with relapsed/refractory TCL, the overall objective response rate (ORR) was 63%, with complete response (CR) rates at 25.9% and partial response (PR) at 37% . In PTCL patients, ORR reached 75% with a CR rate of 50%, suggesting a synergistic effect when combined with romidepsin .

- Duration of Response : The median duration of response was reported at approximately 5.03 months .

Table 1: Summary of Efficacy Findings

| Study Type | Patient Population | Objective Response Rate | Complete Response Rate | Partial Response Rate | Median Duration of Response |

|---|---|---|---|---|---|

| Phase I/II Study | Relapsed/Refractory TCL | 63% | 25.9% | 37% | 5.03 months |

| Phase I Study | Hematologic Malignancies | 19% | 7% | 13% | 5.7 months |

Safety Profile

The safety profile of Tenalisib has been evaluated in multiple studies:

- Adverse Events : Common treatment-emergent adverse events included nausea, diarrhea, fatigue, and thrombocytopenia. Serious adverse events were limited to hypertriglyceridemia and neutropenia .

- Dose Tolerance : No dose-limiting toxicities were observed up to doses of 1200 mg twice daily, indicating a favorable safety margin for further clinical development .

Table 2: Summary of Adverse Events

| Adverse Event | Incidence (%) |

|---|---|

| Nausea | >15 |

| Thrombocytopenia | >15 |

| Increased AST/ALT | >15 |

| Fatigue | >15 |

| Diarrhea | >15 |

Case Studies

Several case studies have illustrated the clinical application of Tenalisib:

- Case Study in PTCL : A patient with relapsed PTCL demonstrated a significant reduction in tumor size after initiating treatment with Tenalisib combined with romidepsin. The patient achieved a CR within three cycles, highlighting the potential for this combination therapy to induce rapid responses.

- Case Study in CTCL : Another patient with advanced CTCL showed a marked improvement in skin lesions and overall quality of life after receiving Tenalisib monotherapy for four months, achieving a PR.

属性

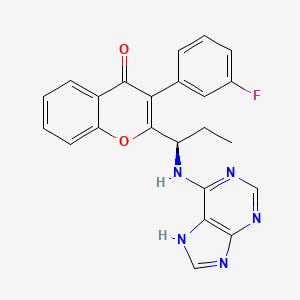

IUPAC Name |

3-(3-fluorophenyl)-2-[(1R)-1-(7H-purin-6-ylamino)propyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN5O2/c1-2-16(29-23-19-22(26-11-25-19)27-12-28-23)21-18(13-6-5-7-14(24)10-13)20(30)15-8-3-4-9-17(15)31-21/h3-12,16H,2H2,1H3,(H2,25,26,27,28,29)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXDQPRPFRKGKZ-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C1=C(C(=O)C2=CC=CC=C2O1)C3=CC(=CC=C3)F)NC4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001138191 | |

| Record name | 3-(3-Fluorophenyl)-2-[(1R)-1-(9H-purin-6-ylamino)propyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001138191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1639417-54-1 | |

| Record name | 3-(3-Fluorophenyl)-2-[(1R)-1-(9H-purin-6-ylamino)propyl]-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1639417-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-2-[(1R)-1-(9H-purin-6-ylamino)propyl]-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001138191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。